molecular formula C20H26O6 B1210669 Shikodonin CAS No. 66548-00-3

Shikodonin

Cat. No.: B1210669
CAS No.: 66548-00-3
M. Wt: 362.4 g/mol
InChI Key: BTRYMTRPHJVMRG-KTSQQWMFSA-N
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Description

Shikodonin is a bioactive diterpenoid isolated from plants of the Isodon genus, characterized by its unique spirosecokaurene skeleton . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.43 g/mol. Key identifiers include CAS number 66548-00-3, InChIKey BTRYMTRPHJVMRG-UHFFFAOYSA-N, and registry numbers DTXSID50331735 and CHEBI:9135 . Structurally, this compound features a spiro[isobenzofuran-4(1H),4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran] core with hydroxyl, methyl, and methylene substituents .

Properties

CAS No.

66548-00-3

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-3,7'-dihydroxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione

InChI

InChI=1S/C20H26O6/c1-10-11-6-12(21)13-19(9-26-17(24)20(13,7-11)15(10)22)5-3-4-18(2)8-25-16(23)14(18)19/h11-14,16,21,23H,1,3-9H2,2H3/t11-,12-,13+,14-,16+,18+,19-,20+/m1/s1

InChI Key

BTRYMTRPHJVMRG-KTSQQWMFSA-N

SMILES

CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)O)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O

Canonical SMILES

CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Spiro-Configured Diterpenoids

The Isodon genus produces several spiro-configured diterpenoids with distinct bioactivities. Below is a comparative analysis:

Compound Structural Class Molecular Formula Key Substituents Source Bioactivity Reference
Shikodonin Spirosecokaurene C₂₀H₂₈O₅ 3,7'-dihydroxy, 7a-methyl, 10'-methylene Isodon spp. In vivo tumor inhibition
Trichorabdal B Spirolactone C₂₀H₂₆O₅ Epoxy-lactone ring, α-methylene Isodon spp. Antitumor (novel skeleton)
Longikaurin E ent-Kaurane diterpenoid C₂₀H₂₈O₆ 15-hydroxy, 16-acetoxy Isodon spp. Cytotoxic (in vitro)
Maocrystal V ent-Kaurane diterpenoid C₂₂H₃₀O₇ 14-acetyl, 15-hydroxy Isodon spp. Cytotoxic (in vitro)
Key Structural Differences:
  • This compound vs. Trichorabdal B : While both are spiro-configured, this compound’s secokaurene backbone contrasts with Trichorabdal B’s lactone ring system .
  • This compound vs. Longikaurin E : Longikaurin E lacks the spiro junction but shares the ent-kaurane framework, with additional acetyl and hydroxyl groups enhancing its solubility .

Functional Analogues: Antitumor Compounds

Compounds with overlapping bioactivities but divergent structures:

Compound Structural Class Bioactivity Profile Mechanism (Proposed) Reference
This compound Spirosecokaurene In vivo tumor suppression (mice) Cell cycle arrest, apoptosis
Paclitaxel Taxane alkaloid Microtubule stabilization (clinical use) Mitotic inhibition
Doxorubicin Anthracycline DNA intercalation, topoisomerase inhibition DNA damage
Advantages of this compound:
  • Lower Toxicity : Unlike paclitaxel and doxorubicin, this compound’s natural spiro structure may reduce off-target effects .
  • Novel Scaffold: Its unique spirosecokaurene skeleton offers unexplored avenues for drug design compared to classical taxanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shikodonin
Reactant of Route 2
Shikodonin

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